N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C18H20N4O3S and a molecular weight of 372.44. This compound is part of the quinoxaline family, which is known for its diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves the reaction of quinoxaline derivatives with benzenesulfonamide under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria, fungi, and viruses makes it a promising candidate for the development of new antibiotics and antiviral drugs .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Pthalazine: Another nitrogen-containing heterocyclic compound with comparable properties.
Quinazolines: Compounds with a similar structure and biological activity.
Uniqueness: N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses .
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBDSVNOFOYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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